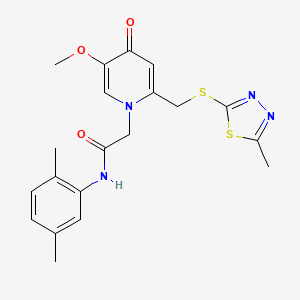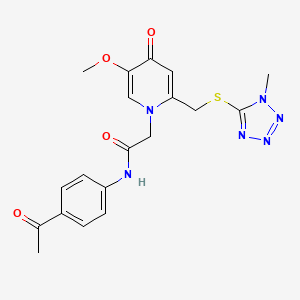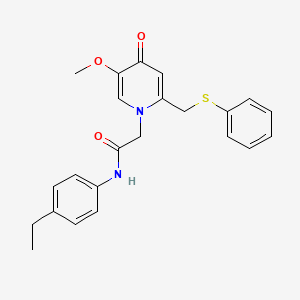![molecular formula C24H22N2OS2 B3312974 4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 946337-93-5](/img/structure/B3312974.png)
4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Vue d'ensemble
Description
4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide, also known as IMP-1088, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit antiviral properties against a wide range of RNA viruses, including the Zika virus, the Ebola virus, and the common cold virus.
Mécanisme D'action
The mechanism of action of 4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide involves the inhibition of a host enzyme called N-myristoyltransferase (NMT). NMT is essential for the replication of RNA viruses, and by inhibiting this enzyme, this compound prevents the virus from replicating and spreading. This mechanism is unique in that it targets the host enzyme rather than the virus itself, which makes it less likely for the virus to develop resistance to the compound.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal models. In addition to its antiviral properties, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. However, one limitation of this compound is that it is not effective against DNA viruses, which limits its potential applications.
Orientations Futures
There are several future directions for the research and development of 4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of viral infections. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other antiviral drugs to enhance its efficacy. Finally, further research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as cancer and inflammatory disorders.
In conclusion, this compound is a promising compound with broad-spectrum antiviral activity and potential therapeutic applications. The synthesis method has been optimized to yield high purity and high yield of the final product, and the mechanism of action involves the inhibition of a host enzyme called N-myristoyltransferase. Further research is needed to fully explore the potential of this compound in the treatment of viral infections and other diseases.
Applications De Recherche Scientifique
4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications against RNA viruses. In vitro studies have shown that this compound is effective against a wide range of RNA viruses, including the Zika virus, the Ebola virus, and the common cold virus. In vivo studies have also shown promising results, with this compound exhibiting antiviral activity in animal models of viral infections.
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c1-15(2)28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-13-4-16(3)14-22(21)29-24/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPVEZMXNVWAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




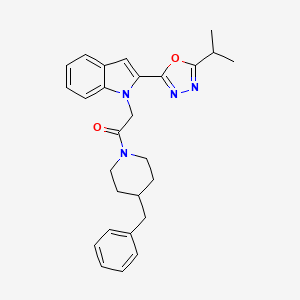
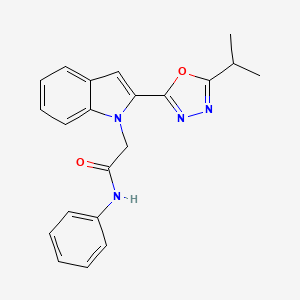
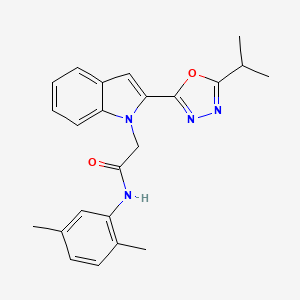


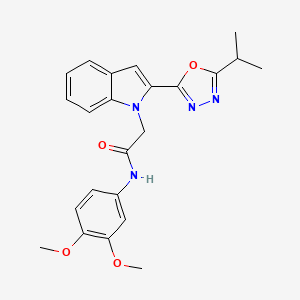
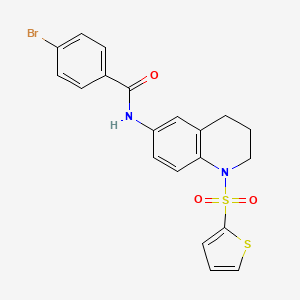

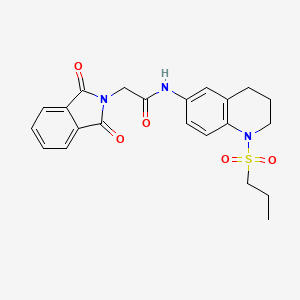
![N-(3,4-dimethoxyphenethyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3312971.png)
